molecular formula C87H138N22O24 B15137997 Integrin signaling inhibitor, mP13

Integrin signaling inhibitor, mP13

Cat. No.: B15137997
M. Wt: 1876.2 g/mol
InChI Key: NDFZTZGCDNEAGC-HZZQDVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Integrin signaling inhibitor, mP13, is a compound that impedes both inside-out and outside-in integrin-mediated signaling processes. Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, and signal transduction. By inhibiting integrin signaling, mP13 can affect various biological processes, including fibrinogen binding, platelet adhesion, and clot retraction .

Preparation Methods

The synthesis of integrin signaling inhibitor, mP13, involves a series of peptide synthesis steps. The compound has a molecular formula of C87H138N22O24 and a molecular weight of 1876.16 g/mol. The sequence of mP13 is {Myr}-Lys-Phe-Glu-Glu-Glu-Arg-Ala-Arg-Ala-Lys-Trp-Asp-Thr . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and deprotection agents like TFA.

Industrial production methods for mP13 would likely involve large-scale SPPS, followed by purification steps such as HPLC to ensure high purity and yield.

Chemical Reactions Analysis

Integrin signaling inhibitor, mP13, primarily undergoes peptide bond formation reactions during its synthesis. The compound itself is relatively stable and does not undergo significant chemical transformations under physiological conditions. it can interact with various biological molecules, leading to conformational changes and inhibition of integrin signaling pathways.

Common reagents used in the synthesis of mP13 include protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotection agents (e.g., TFA). The major product formed from these reactions is the fully synthesized and purified peptide, mP13.

Scientific Research Applications

Integrin signaling inhibitor, mP13, has a wide range of scientific research applications:

Mechanism of Action

Integrin signaling inhibitor, mP13, exerts its effects by binding to integrin receptors and preventing their activation. Integrins transmit signals bidirectionally: ‘inside-out’ signaling primes the ligand-binding function of integrins, while ‘outside-in’ signaling occurs downstream of integrin binding to macromolecular ligands . By inhibiting these signaling processes, mP13 can disrupt various cellular functions, including cell adhesion, migration, and proliferation. The molecular targets of mP13 include integrin receptors and associated signaling pathways such as FAK-Src, Ras- and Rho-GTPase, TGFβ, Hippo, Wnt, Notch, and sonic hedgehog (Shh) .

Comparison with Similar Compounds

Integrin signaling inhibitor, mP13, is unique in its ability to inhibit both inside-out and outside-in integrin signaling processes. Similar compounds include:

Compared to these compounds, mP13 offers a broader range of inhibition by targeting multiple integrin-mediated signaling pathways, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C87H138N22O24

Molecular Weight

1876.2 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C87H138N22O24/c1-5-6-7-8-9-10-11-12-13-14-18-35-67(111)99-57(31-21-23-42-88)77(124)106-64(46-53-27-16-15-17-28-53)82(129)105-63(38-41-70(116)117)81(128)104-62(37-40-69(114)115)80(127)103-61(36-39-68(112)113)79(126)102-60(34-26-45-95-87(92)93)76(123)98-51(3)74(121)101-59(33-25-44-94-86(90)91)75(122)97-50(2)73(120)100-58(32-22-24-43-89)78(125)107-65(47-54-49-96-56-30-20-19-29-55(54)56)83(130)108-66(48-71(118)119)84(131)109-72(52(4)110)85(132)133/h15-17,19-20,27-30,49-52,57-66,72,96,110H,5-14,18,21-26,31-48,88-89H2,1-4H3,(H,97,122)(H,98,123)(H,99,111)(H,100,120)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,105,129)(H,106,124)(H,107,125)(H,108,130)(H,109,131)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,132,133)(H4,90,91,94)(H4,92,93,95)/t50-,51-,52+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-/m0/s1

InChI Key

NDFZTZGCDNEAGC-HZZQDVTPSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)O

Origin of Product

United States

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